Pediocin PA-1 -

Pediocin PA-1

Catalog Number: EVT-244903
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pediocin PA-1 is primarily sourced from Pediococcus acidilactici, which is commonly found in fermented foods. It can also be produced heterologously in other bacterial hosts such as Lactococcus lactis and Escherichia coli through genetic engineering techniques that allow for the expression of the pediocin genes .

Classification

Pediocin PA-1 falls under the category of bacteriocins, specifically class IIa bacteriocins, which are characterized by their small size and heat stability. These peptides are typically cationic and exhibit a high degree of specificity towards their target bacteria, often disrupting cell membranes or interfering with critical cellular processes .

Synthesis Analysis

Methods

The synthesis of pediocin PA-1 can be achieved through various methodologies, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of disulfide bonds crucial for the peptide's stability and activity .

Technical Details

Molecular Structure Analysis

Structure

Pediocin PA-1 is a linear peptide consisting of 44 amino acids with a molecular weight of approximately 4625 Da. Its structure includes two disulfide bridges that are essential for maintaining its conformation and biological activity .

Data

The amino acid sequence of pediocin PA-1 has been determined through techniques such as Edman degradation and mass spectrometry. These analyses confirm the presence of critical residues that contribute to its antimicrobial properties . The specific arrangement of these amino acids allows for optimal interaction with bacterial membranes.

Chemical Reactions Analysis

Reactions

Pediocin PA-1 undergoes various chemical reactions during its synthesis and functional activity. The formation of disulfide bonds is crucial for its structural integrity. In synthetic processes, careful oxidation conditions are employed to facilitate these reactions without compromising the peptide's activity .

Technical Details

The reactions involved in synthesizing pediocin PA-1 include the stepwise addition of amino acids followed by oxidation steps to form disulfide bonds in situ. This method ensures that the final product retains its bioactive conformation necessary for effective antimicrobial action .

Mechanism of Action

Process

The mechanism by which pediocin PA-1 exerts its antimicrobial effects involves binding to specific receptors on the surface of target bacteria, leading to membrane disruption. This action results in the formation of pores in bacterial membranes, ultimately causing cell lysis and death .

Data

Studies have shown that pediocin PA-1 is particularly effective against Listeria monocytogenes due to its ability to penetrate the bacterial cell wall and disrupt critical cellular functions at very low concentrations (MIC = 6.8 nM) .

Physical and Chemical Properties Analysis

Physical Properties

Pediocin PA-1 is characterized by its solubility in aqueous solutions, stability at varying pH levels, and heat resistance, which makes it suitable for use in food preservation applications. It retains activity across a wide range of temperatures typically encountered during food processing .

Chemical Properties

Chemically, pediocin PA-1 is a cationic peptide with a strong affinity for negatively charged bacterial membranes. Its stability is influenced by factors such as pH and ionic strength, which can affect its antimicrobial efficacy .

Applications

Scientific Uses

Pediocin PA-1 has several applications in food science and microbiology:

  • Food Preservation: It is used as a natural preservative to inhibit pathogenic bacteria in various food products.
  • Pharmaceuticals: Research into its potential therapeutic applications against antibiotic-resistant strains of bacteria is ongoing.
  • Biotechnology: Its production methods are studied for developing novel antimicrobial peptides with enhanced properties for clinical use .
Molecular Mechanisms of Antimicrobial Activity

Target-Specific Membrane Disruption Mechanisms in Gram-Positive Pathogens

Pediocin PA-1 exerts bactericidal effects through highly specific interactions with the mannose phosphotransferase system (Man-PTS), a multi-component transporter embedded in the cytoplasmic membrane of susceptible bacteria [9]. Man-PTS serves as the high-affinity receptor for class IIa bacteriocins, facilitating their initial docking and subsequent membrane insertion. The bacteriocin’s positively charged N-terminal domain (residues 1–20) electrostatically binds to negatively charged residues on the extracellular loop of Man-PTS’s IIC subunit [6] [9]. This binding triggers a conformational change in pediocin PA-1, exposing its hydrophobic C-terminal domain (residues 31–44), which penetrates the lipid bilayer.

This receptor-mediated specificity explains pediocin PA-1’s narrow spectrum, primarily affecting Gram-positive pathogens such as Listeria monocytogenes, Enterococcus faecalis, and Clostridium perfringens [8] [9]. Notably, mutations in the mptA gene (encoding the IIC subunit of Man-PTS) confer complete resistance to pediocin PA-1, underscoring the indispensability of this receptor [9].

Voltage-Independent Pore Formation and Proton Motive Force Dissipation

Following receptor binding, pediocin PA-1 forms voltage-independent pores in the cytoplasmic membrane, disrupting cellular bioenergetics. Unlike voltage-dependent antimicrobial peptides (e.g., nisin), pore formation by pediocin PA-1 does not require a transmembrane electrochemical gradient [9].

  • Pore Architecture: Pediocin monomers oligomerize into transmembrane channels ~1.5–2.5 nm in diameter, enabling unregulated efflux of ions and small metabolites [1].
  • Dissipation of Proton Motive Force (PMF): Pore formation collapses both components of the PMF:
  • Δψ (Membrane Potential): Rapid efflux of K⁺ and influx of extracellular cations dissipates the electrical gradient.
  • ΔpH (Transmembrane Proton Gradient): H⁺ ions leak outward, collapsing the pH gradient [1] [3].
  • ATP Depletion: PMF dissipation halts ATP synthesis via F₀F₁-ATPase. Concurrent ATP leakage through pores further depletes intracellular ATP pools, crippling cellular metabolism [1].

Table 1: Experimental Evidence for Pediocin PA-1-Induced Membrane Disruption in Aeromonas hydrophila

Parameter MeasuredMethodKey FindingReference
Membrane Potential (Δψ)Laser Confocal MicroscopyRapid dissipation after pediocin binding to lactic acid-treated cells [1]
Proton Gradient (ΔpH)Fluorescent pH ProbesComplete collapse within 5 min of pediocin exposure [1]
Extracellular ATP LevelsLuciferase Assay4-fold increase post-treatment, indicating cytoplasmic leakage [1]
Cell MorphologySEM/TEM ImagingVesiculation, membrane disruption, and cytoplasmic content leakage [1]

Role of Conserved Structural Motifs in Receptor Binding

Pediocin PA-1’s structure comprises conserved domains critical for target recognition and bactericidal activity:

  • YGNGV Motif ("Pediocin Box"):Located in the N-terminal β-sheet (residues 9–13), this hydrophilic, cationic domain is indispensable for initial binding to Man-PTS. Mutagenesis studies show that replacing Tyr9 or Gly11 abolishes activity against Listeria by disrupting electrostatic interactions with the receptor [3] [7].

  • Disulfide Bonds:Pediocin PA-1 contains two disulfide bonds:

  • Cys9–Cys14: Stabilizes the β-sheet structure and the YGNGV motif.
  • Cys24–Cys44: Bridges the flexible C-terminal tail to the central α-helix. This bond is critical for pore formation. Mutants lacking Cys24–Cys44 lose >90% of their activity due to impaired membrane insertion [5] [8] [9].
  • C-Terminal Amphipathic α-Helix:Residues 30–40 form a hydrophobic helix essential for membrane penetration. Its amphipathic nature allows polar residues to interact with phospholipid headgroups while hydrophobic faces integrate into the bilayer core [6] [9].

In silico molecular dynamics simulations reveal that mutations introducing a third disulfide bond (e.g., Thr35Cys/Gly37Cys "Mut 4") enhance thermal stability up to 121°C without compromising helical structure or receptor affinity [5].

Comparative Efficacy Against Listeria monocytogenes and Surrogate Models

Pediocin PA-1 is highly effective against L. monocytogenes (MIC = 6.8–20 nM), a major foodborne pathogen [7] [8]. Due to biosafety constraints, L. ivanovii—a closely related, less pathogenic species—is frequently used as a surrogate in efficacy studies. Key comparisons include:

  • Sensitivity Differences: L. ivanovii exhibits ~2-fold lower sensitivity to pediocin PA-1 than L. monocytogenes, likely due to variations in Man-PTS receptor expression [7].
  • Dose-Dependent Inactivation: In simulated human ileum conditions (pH 7.5, 37°C), pediocin PA-1 at 5× MIC (vs. L. ivanovii) achieves a 5-log reduction within 5 hours, compared to a 2-log reduction from natural washout alone. At 2–3× MIC, activity is significantly attenuated (0.8–1.3-log reduction) [7].
  • Stability in Physiological Conditions: Pediocin PA-1 retains full anti-listerial activity for >8 hours in intestinal environments despite protease presence, confirming its robustness [7].

Table 2: Pediocin PA-1 Efficacy Against Listeria Species in Simulated Ileum Conditions

PathogenPediocin PA-1 ConcentrationReduction (log CFU/mL)Time to Max EffectEnvironment
Listeria ivanovii5 × MIC (vs. L. ivanovii)5.05 hoursSimulated ileum, pH 7.5
Listeria ivanovii3 × MIC1.38 hoursSimulated ileum, pH 7.5
Listeria ivanovii2 × MIC0.88 hoursSimulated ileum, pH 7.5
Listeria monocytogenes1 × MIC>4.0*<2 hours*In vitro broth assays*

*Data extrapolated from [7] [8]

Properties

Product Name

Pediocin PA-1

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